

A Technical Guide to the Spectroscopic Data of Wilfornine A

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Compound of Interest

Compound Name: Wilfornine A

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectroscopic data for **Wilfornine A**, a complex sesquiterpene pyridine alkaloid isolated from *Tripterygium wilfordii*. The detailed data presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the seminal work by Takaishi et al. in the *Journal of Organic Chemistry* (1997), which first reported the isolation and structure elucidation of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Wilfornine A**.

Table 1: ¹H NMR Spectroscopic Data of Wilfornine A (500 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2'	8.68	d	2.2
4'	7.33	dd	8.3, 2.2
5'	8.01	d	8.3
6'	9.03	s	
1	5.48	d	3.4
2	2.55	m	
3	4.88	d	3.4
4	5.61	s	
5	3.12	d	3.4
6	4.98	d	3.4
7	5.23	d	3.4
8	6.01	s	
9	4.95	d	3.4
11	4.05	d	7.8
12	1.35	s	
13	1.28	d	7.3
14	1.25	s	
15	1.18	s	
OAc-1	2.05	s	
OAc-2	2.02	s	
OAc-3	2.15	s	
OAc-6	2.08	s	
OAc-7	2.11	s	

OAc-9	1.98	s
OAc-13	2.18	s

Table 2: ¹³C NMR Spectroscopic Data of Wilforine A (125 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)	Position	Chemical Shift (δ, ppm)
1	72.9	15	21.4
2	45.2	1'	134.5
3	70.1	2'	152.8
4	82.1	3'	125.4
5	55.4	4'	138.7
6	71.8	5'	127.6
7	73.5	6'	150.2
8	92.3	OAc-1 (C=O)	170.2
9	75.8	OAc-2 (C=O)	169.8
10	48.7	OAc-3 (C=O)	170.5
11	64.3	OAc-6 (C=O)	170.0
12	26.8	OAc-7 (C=O)	169.5
13	68.9	OAc-9 (C=O)	170.8
14	17.5	OAc-13 (C=O)	171.2

Table 3: Mass Spectrometry, Infrared, and Ultraviolet Spectroscopic Data of Wilforine A

Technique	Data
MS (FABMS)	m/z 822 [M+H] ⁺
HR-FABMS	m/z 822.2533 (Calcd for C ₃₉ H ₄₄ NO ₁₇ , 822.2558)
IR (Film) ν_{max}	1750, 1375, 1230, 1050 cm ⁻¹
UV (MeOH) λ_{max} (log ϵ)	220 (4.23), 265 (3.85) nm

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as described by Takaishi et al. (1997).

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. UV spectra were obtained on a UV-visible spectrophotometer. IR spectra were recorded on an FT-IR spectrophotometer. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in CDCl₃ with tetramethylsilane (TMS) as an internal standard. Mass spectra (MS) were obtained using a fast atom bombardment (FAB) mass spectrometer.

Isolation of Wilfornine A

Wilfornine A was isolated from a clinically used extract of *Tripterygium wilfordii*. The extract was subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

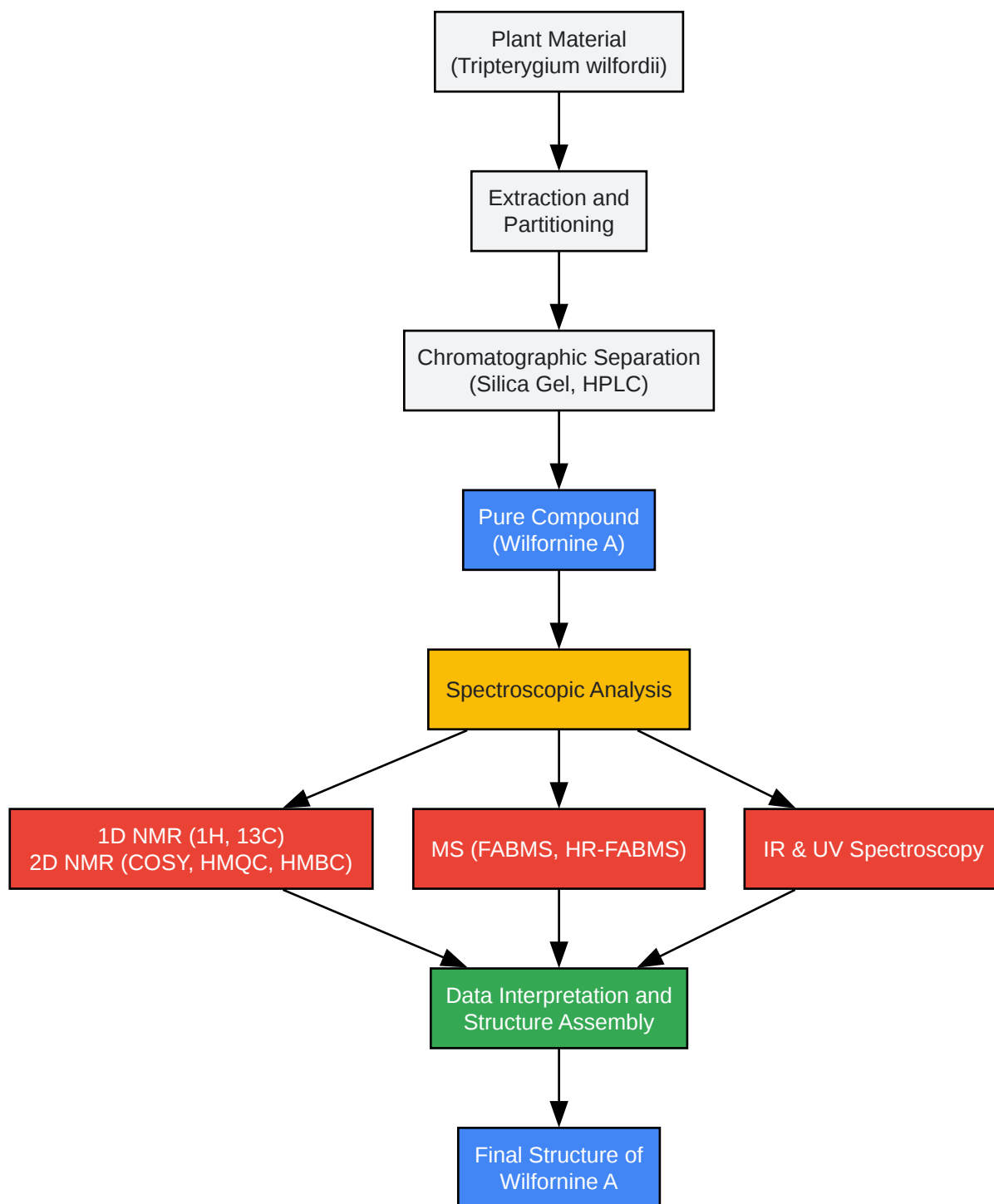
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to TMS.
- Mass Spectrometry: Fast atom bombardment mass spectrometry (FAB-MS) was used to determine the molecular weight and elemental composition of **Wilfornine A**.

- Infrared Spectroscopy: The IR spectrum was recorded from a film of the sample.
- Ultraviolet Spectroscopy: The UV spectrum was measured in methanol (MeOH).

Logical Workflow for Structure Elucidation

The following diagram illustrates the general workflow employed in the structure elucidation of novel natural products like **Wilfornine A**, starting from the biological source to the final structural confirmation.



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